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molecular formula C15H17ClN2O2 B1193981 2-Amino-4-(2-chlorophenyl)1,4-dihydro-6-methyl-3-pyridine carboxylic acid ethyl ester CAS No. 52157-12-7

2-Amino-4-(2-chlorophenyl)1,4-dihydro-6-methyl-3-pyridine carboxylic acid ethyl ester

Cat. No. B1193981
M. Wt: 292.76 g/mol
InChI Key: VVSTTYFNXFWERF-UHFFFAOYSA-N
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Patent
US03989708

Procedure details

Upon boiling a solution of 18.1 g of 2-chlorobenzylideneacetone and 13.0 g of amidinoacetic acid ethyl ester in 150 ml of ethanol for 2 hours, 2-amino-6-methyl-4-(2-chlorophenyl)-1,4-dihydropyridine-3-carboxylic acid ethyl ester of melting point 171°C (ethanol) is obtained. Yield: 62 percent of theory.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[CH:9][C:3]=1[CH:4]=[CH:5][C:6](=O)[CH3:7].[CH2:13]([O:15][C:16](=[O:21])[CH2:17][C:18](=[NH:20])[NH2:19])[CH3:14]>C(O)C>[CH2:13]([O:15][C:16]([C:17]1[CH:4]([C:3]2[CH:9]=[CH:10][CH:11]=[CH:12][C:2]=2[Cl:1])[CH:5]=[C:6]([CH3:7])[NH:20][C:18]=1[NH2:19])=[O:21])[CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
18.1 g
Type
reactant
Smiles
ClC1=C(C=CC(C)=O)C=CC=C1
Step Three
Name
Quantity
13 g
Type
reactant
Smiles
C(C)OC(CC(N)=N)=O
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(NC(=CC1C1=C(C=CC=C1)Cl)C)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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